MFCD00149739

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

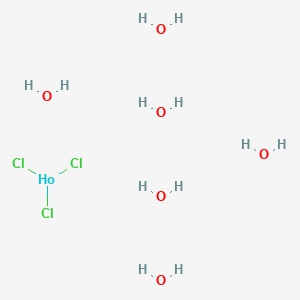

Holmium(III) chloride hexahydrate is an inorganic compound with the chemical formula HoCl₃·6H₂O. It is a light yellow crystalline solid that is highly soluble in water. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .

科学研究应用

Holmium(III) chloride hexahydrate has a wide range of applications in scientific research:

Biology: Employed in proteomics research and the study of biological systems.

Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

作用机制

Target of Action

Holmium(III) chloride hexahydrate is an inorganic compound It can be used to produce pure holmium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Holmium(III) chloride hexahydrate. For instance, it is soluble in water and starts to release water of crystallization at 64°C . It is also sensitive to light, exhibiting different colors in natural and fluorescent lighting .

准备方法

Synthetic Routes and Reaction Conditions

Holmium(III) chloride hexahydrate can be synthesized through several methods:

Reaction with Hydrochloric Acid: Holmium metal reacts with hydrochloric acid to form holmium(III) chloride hexahydrate[ 2 \text{Ho} + 6 \text{HCl} \rightarrow 2 \text{HoCl}_3 + 3 \text{H}_2 ]

Direct Reaction with Chlorine: Holmium metal reacts directly with chlorine gas[ 2 \text{Ho} + 3 \text{Cl}_2 \rightarrow 2 \text{HoCl}_3 ]

Reaction with Ammonium Chloride: Heating a mixture of holmium(III) oxide and ammonium chloride at 200-250°C[ \text{Ho}_2\text{O}_3 + 6 \text{NH}_4\text{Cl} \rightarrow 2 \text{HoCl}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of holmium(III) chloride hexahydrate typically involves the direct reaction of holmium metal with hydrochloric acid or chlorine gas due to the simplicity and efficiency of these methods .

化学反应分析

Types of Reactions

Holmium(III) chloride hexahydrate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: Holmium(III) chloride can participate in redox reactions where it can be reduced to holmium metal or oxidized to holmium(III) oxide.

Substitution Reactions: It can undergo substitution reactions where the chloride ions are replaced by other anions.

Common Reagents and Conditions

Oxidation: Reacting with oxygen or other oxidizing agents to form holmium(III) oxide.

Reduction: Using reducing agents like hydrogen gas to reduce holmium(III) chloride to holmium metal.

Substitution: Reacting with other halides or ligands to form different holmium complexes.

Major Products

Holmium(III) oxide: Formed through oxidation.

Holmium metal: Formed through reduction.

Holmium complexes: Formed through substitution reactions.

相似化合物的比较

Holmium(III) chloride hexahydrate can be compared with other lanthanide chlorides:

Dysprosium(III) chloride: Similar in structure and properties but has different magnetic and optical characteristics.

Erbium(III) chloride: Shares similar chemical behavior but differs in its applications, particularly in telecommunications and laser technology.

Gadolinium(III) chloride: Known for its use in magnetic resonance imaging (MRI) contrast agents, differing in its magnetic properties and biological applications.

属性

IUPAC Name |

trichloroholmium;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFCXABQYNXLP-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Ho](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12HoO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [MSDSonline] |

Source

|

| Record name | Holmium chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Q1: What makes Holmium(III) chloride hexahydrate useful in creating magnetically responsive materials?

A1: Holmium(III) chloride hexahydrate is a paramagnetic compound, meaning it is attracted to externally applied magnetic fields. This property is imparted to materials incorporating the compound. For example, in the research paper "Surface Modification of Polydopamine Particles via Magnetically-Responsive Surfactants" [], researchers used Holmium(III) chloride hexahydrate to synthesize a magnetically-responsive surfactant. This surfactant was then used to modify polydopamine particles, ultimately creating particles that respond to magnetic fields [].

Q2: Besides its magnetic properties, are there other characteristics of Holmium(III) chloride hexahydrate that make it suitable for material modification?

A2: Yes, its ability to form complexes with other molecules is advantageous. In the same study [], Holmium(III) chloride hexahydrate readily complexed with a commercially available surfactant, demonstrating its versatility in creating modified materials with tailored properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)